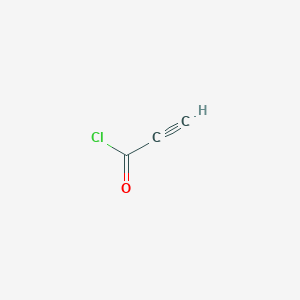

Propynoyl chloride

Übersicht

Beschreibung

Propynoyl chloride is a useful research compound. Its molecular formula is C3HClO and its molecular weight is 88.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Propynoyl Chloride as an Acylating Agent

This compound is primarily used as an acylating agent in organic synthesis. It facilitates the introduction of propynoyl groups into various substrates, enabling the formation of complex organic molecules. The reactivity of this compound allows it to participate in nucleophilic acyl substitution reactions, making it valuable for producing esters, amides, and other derivatives.

Key Reactions:

- Acylation of Alcohols : this compound reacts with alcohols to form propynoyl esters.

- Amidation : It can be used to synthesize amides from amines.

- Synthesis of Propionic Acid Derivatives : this compound serves as an intermediate in the synthesis of various propionic acid derivatives.

Pharmaceutical Applications

Role in Drug Synthesis

In the pharmaceutical industry, this compound is utilized in the synthesis of several important drugs. Its ability to introduce propynoyl groups is critical in modifying drug structures to enhance their biological activity.

Case Studies:

- Antiepileptic Drugs : this compound is involved in synthesizing methotrexate and methoxamine hydrochloride, both of which are used to treat epilepsy and other conditions .

- Plant Growth Regulators : It is also an intermediate in the production of cyclic acid, a known plant growth regulator .

Biological Research

Modification of Biomolecules

This compound has applications in biological research for modifying biomolecules. This modification can be crucial for studying enzyme mechanisms and interactions between small molecules and biological targets.

Research Findings:

- A study demonstrated that the introduction of propynoyl groups into biaryl amides significantly influenced their antiviral activity against hepatitis C virus (HCV). The structure-activity relationship (SAR) indicated that specific substitutions led to enhanced efficacy and reduced cytotoxicity .

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is employed in the production of polymers and resins due to its reactivity as an acylating agent. This application highlights its importance beyond laboratory synthesis.

Applications Overview:

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Acylation reactions, synthesis of derivatives |

| Pharmaceuticals | Drug development (e.g., antiepileptics) |

| Biological Research | Modification of biomolecules |

| Industrial Chemistry | Production of polymers and resins |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Propionyl chloride undergoes hydrolysis in the presence of water, yielding propionic acid and hydrochloric acid (HCl) via an addition-elimination mechanism . This reaction is rapid and exothermic, often requiring controlled conditions to avoid excessive heat release.

Key Reaction :

Esterification and Amide Formation

Propionyl chloride reacts with alcohols and phenols to form propionate esters, and with amines to synthesize propionamides. These reactions also follow addition-elimination pathways , eliminating HCl .

-

Esterification :

Conditions: Alcohols or phenols (with base for phenols). -

Amide Formation :

Chlorination Reactions

Propionyl chloride serves as a precursor for synthesizing chlorinated derivatives. For example, it reacts with sulfuryl chloride (SO₂Cl₂) and peroxides to form α- or β-chloropropanoyl chloride . The α-chloro product dominates due to the stability of the α-chloride intermediate.

Key Products :

-

α-Chloropropanoyl chloride (via ionic mechanism).

Photodissociation

Under UV irradiation (248 nm), propionyl chloride undergoes photodissociation into CO and CH₃CH₂ radicals . This process involves:

-

C-Cl bond cleavage (primary pathway):

-

HCl elimination (minor pathway):

The activation energy for radical decomposition was estimated at 16.3 ± 1.5 kcal/mol .

Kinetic Studies

Research on the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with propionyl chloride revealed a second-order reaction kinetics . This highlights its utility in synthesizing pharmaceuticals like fentanyl derivatives.

Comparative Reaction Data

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Hydrolysis | Water | Propionic acid, HCl | Room temperature |

| Esterification | Alcohol/Phenol + Base | Propionate ester | Anhydrous conditions |

| Amide Formation | Amine | Propionamide | Room temperature |

| Chlorination | SO₂Cl₂ + Peroxides | α/β-Chloropropanoyl chloride | Controlled heating |

| Photodissociation | UV light (248 nm) | CO + CH₃CH₂ radicals | Gas-phase UV irradiation |

Eigenschaften

CAS-Nummer |

50277-65-1 |

|---|---|

Molekularformel |

C3HClO |

Molekulargewicht |

88.49 g/mol |

IUPAC-Name |

prop-2-ynoyl chloride |

InChI |

InChI=1S/C3HClO/c1-2-3(4)5/h1H |

InChI-Schlüssel |

MKJZRZRIEWBTMN-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC(=O)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.